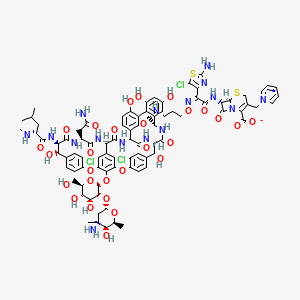

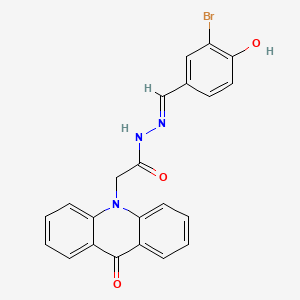

![molecular formula C16H16N6 B606661 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine CAS No. 1333377-65-3](/img/structure/B606661.png)

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

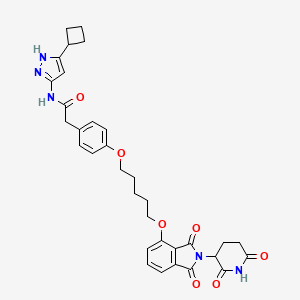

“3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine” is a compound that belongs to the class of imidazole-containing derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

The molecular structure of “3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety . The InChI code for this compound is 1S/C21H24N6O/c1-2-10-22-19-8-9-20-23-14-18 (26 (20)25-19)15-6-7-17-16 (12-15)13-24-27 (17)21-5-3-4-11-28-21/h6-9,12-14,21H,2-5,10-11H2,1H3, (H,22,25) .

Scientific Research Applications

Antiproliferative Effects in Breast Cancer

CHR-6494 has been studied for its antiproliferative effects in breast cancer cell lines . It has been found to exhibit potent antiproliferative effects against these cell lines and immortalized mammary epithelial cells in vitro . However, it failed to inhibit the growth of MDA-MB-231 xenografted tumors under conditions that have significant effects in a colorectal cancer model .

Inhibition of HASPIN

CHR-6494 is a first-in-class Haspin inhibitor . HASPIN is a serine/threonine kinase that regulates mitosis by phosphorylating histone H3 at threonine 3 . The expression levels of HASPIN in various cancers are associated with tumor malignancy and poor survival, suggesting that HASPIN inhibition may suppress cancer growth .

Treatment of Pancreatic Cancer

Administration of CHR-6494 to mice bearing pancreatic BxPC-3-Luc cancer cells significantly suppressed the growth of BxPC-3-Luc cells . This suggests that CHR-6494 might be a useful agent for treating pancreatic cancer .

Delaying Cell Cycle Progression

Applying the haspin inhibitor CHR-6494 at the G1/S boundary could delay mitotic entry in synchronized HeLa and U2OS cells . This suggests that CHR-6494 could be used to delay cell cycle progression through interphase in cancer cells .

Reducing H3T3ph Levels

CHR-6494 has been shown to reduce H3T3ph levels in a dose-dependent manner . This could potentially be used to regulate the levels of this phosphorylation in cells .

Causing Mitotic Catastrophe

CHR-6494 causes a mitotic catastrophe characterized by metaphase misalignment, spindle abnormalities, and centrosome amplification . This could potentially be used to induce cell death in cancer cells .

Mechanism of Action

CHR-6494, also known as 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine, is a potent inhibitor of haspin . This compound has been studied for its potential in cancer research .

Target of Action

The primary target of CHR-6494 is Haspin , a serine/threonine kinase . Haspin regulates mitosis by phosphorylating histone H3 at threonine 3 . The expression levels of Haspin in various cancers are associated with tumor malignancy and poor survival .

Mode of Action

CHR-6494 interacts with Haspin by inhibiting its activity . It does this by inhibiting the phosphorylation of histone H3 at threonine 3 . This interaction results in changes in cell growth rate .

Biochemical Pathways

The inhibition of Haspin by CHR-6494 affects the mitotic process. Haspin plays a crucial role in regulating mitosis, and its inhibition may suppress cancer growth . .

Pharmacokinetics

It has been shown to exhibit potent antiproliferative effects against breast cancer cell lines and immortalized mammary epithelial cells in vitro . More research is needed to fully understand the pharmacokinetics of CHR-6494.

Result of Action

CHR-6494 has been shown to have potent antiproliferative effects against breast cancer cell lines and immortalized mammary epithelial cells in vitro . It failed to inhibit the growth of mda-mb-231 xenografted tumors under conditions that have significant effects in a colorectal cancer model . These results suggest that CHR-6494 does have antiproliferative effects in some situations .

Action Environment

The efficacy and stability of CHR-6494 can be influenced by various environmental factors. For instance, the expression levels of Haspin can vary in different types of cancer, which may affect the efficacy of CHR-6494 . More research is needed to understand how environmental factors influence the action of CHR-6494.

properties

IUPAC Name |

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZCAOGIEGXMBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742629 |

Source

|

| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1333377-65-3 |

Source

|

| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)

![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)